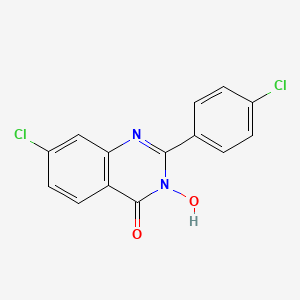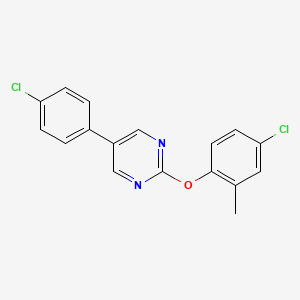
2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine
Übersicht
Beschreibung
The compound “2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with a 4-chloro-2-methylphenoxy group and a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine and its derivatives have been widely researched in the context of drug development. These compounds often serve as intermediates in the synthesis of small molecule anticancer drugs. Zhou et al. (2019) describe a method for synthesizing a related compound, 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, which is an important intermediate in the development of such drugs, highlighting the role of pyrimidine derivatives in medicinal chemistry (Zhou et al., 2019).
Crystal Structure Analysis
The study of the crystal structure of pyrimidine derivatives is another significant area of research. Trilleras et al. (2009) examined the isostructural nature of two 2-amino-4-chloro pyrimidine compounds, providing insights into their crystal and molecular structures. This research aids in understanding the structural properties of pyrimidine derivatives (Trilleras et al., 2009).
Antibacterial Properties
The antibacterial properties of pyrimidine derivatives are also a subject of interest. Cieplik et al. (2008) synthesized and evaluated 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives for their antibacterial properties. These studies are crucial for the development of new antibacterial agents (Cieplik et al., 2008).
Enzyme Inhibitors
Pyrimidine derivatives are also studied for their potential as enzyme inhibitors. Baker et al. (1967) investigated a series of pyrimidine compounds for their binding to dihydrofolic reductase, an enzyme targeted by many drugs. This research contributes to the design of active-site-directed irreversible inhibitors (Baker et al., 1967).
Non-Destructive Evaluation in Science and Technology
Bodke et al. (2014) explored the use of ultrasonic techniques for evaluating the acoustical properties of 2-mercapto substituted pyrimidines, demonstrating the application of non-destructive evaluation methods in the study of these compounds (Bodke et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-8-15(19)6-7-16(11)22-17-20-9-13(10-21-17)12-2-4-14(18)5-3-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJNIAMKYHXAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195028 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478029-23-1 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478029-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



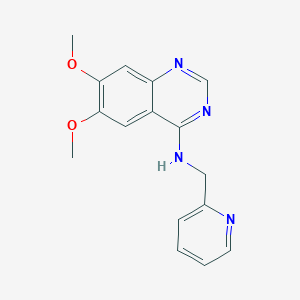
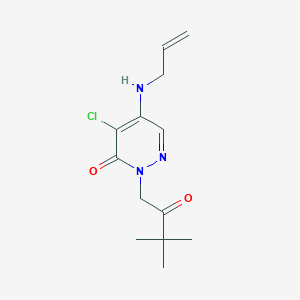
![4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3037323.png)
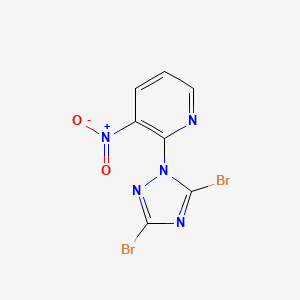

![7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine](/img/structure/B3037328.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3037330.png)
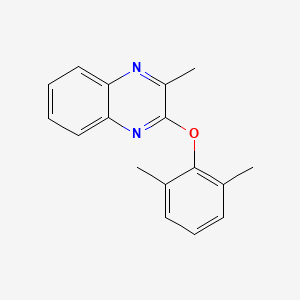
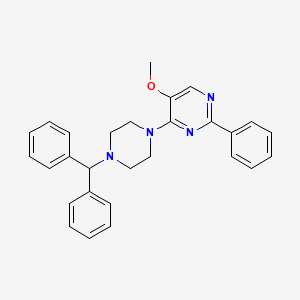
![(3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3037333.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3037335.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone](/img/structure/B3037337.png)
